2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
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Overview
Description
2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This heterocyclic structure is known for its significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been known to interact with a variety of biological targets, including enzymes like cholinesterase .
Biochemical Pathways
Without specific information on the target and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it affects. Imidazo[1,2-a]pyridines are often involved in a wide range of biological processes due to their interaction with various targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazole: A five-membered heterocyclic compound with a wide range of biological activities.
Pyrimidine: Another heterocyclic compound with significant medicinal chemistry applications.
Uniqueness
What sets 2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide apart is its unique combination of an imidazo[1,2-a]pyrimidine core with an ethyl and butanamide group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-3-13(4-2)17(23)20-15-8-5-7-14(11-15)16-12-22-10-6-9-19-18(22)21-16/h5-13H,3-4H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHDARTMMHWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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